molecular formula C16H25N5O2 B14324400 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 108653-57-2

8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14324400
CAS No.: 108653-57-2
M. Wt: 319.40 g/mol
InChI Key: WOPQNXWWFKTQJA-UHFFFAOYSA-N
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Description

8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives Xanthines are known for their diverse pharmacological properties, including their use as stimulants and bronchodilators

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a suitable purine derivative with a piperidine reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the purine derivative is reacted with a piperidine boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism and immune regulation. The compound may also modulate signaling pathways involving glucagon-like peptide (GLP) and other bioactive molecules .

Comparison with Similar Compounds

Uniqueness: 8-(Piperidin-1-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike caffeine and theophylline, it has a piperidine ring that enhances its interaction with certain molecular targets, making it a promising candidate for therapeutic applications .

Properties

CAS No.

108653-57-2

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

8-piperidin-1-yl-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H25N5O2/c1-3-8-20-13-12(14(22)21(9-4-2)16(20)23)17-15(18-13)19-10-6-5-7-11-19/h3-11H2,1-2H3,(H,17,18)

InChI Key

WOPQNXWWFKTQJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)N3CCCCC3

Origin of Product

United States

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